2,3-Diaminobenzonitrilo

Descripción general

Descripción

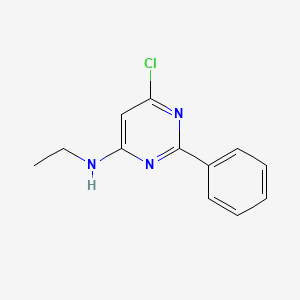

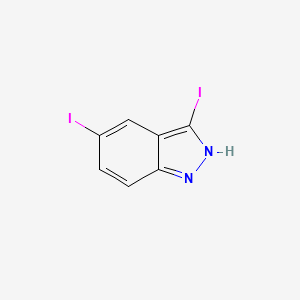

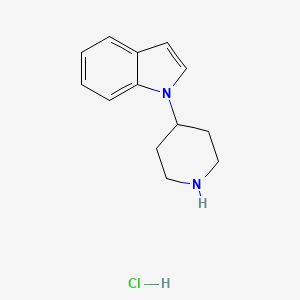

2,3-Diaminobenzonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Diaminobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diaminobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Farmacocinética y Desarrollo de Medicamentos

2,3-Diaminobenzonitrilo: posee propiedades que lo hacen valioso en el campo de la medicina, particularmente en farmacocinética y desarrollo de medicamentos. Sus propiedades fisicoquímicas, como la alta absorción gastrointestinal y la no permeabilidad a la barrera hematoencefálica, lo convierten en un candidato para el diseño de fármacos que requieren efectos sistémicos sin implicación del sistema nervioso central . Además, su acción inhibitoria sobre CYP3A4, una enzima clave en el metabolismo de fármacos, puede ser crucial para estudiar las interacciones fármaco-fármaco .

Ciencia de Materiales: Síntesis de Polímeros

En la ciencia de los materiales, This compound sirve como monómero para la síntesis de polímeros especializados. Sus dos grupos amino pueden participar en reacciones de polimerización, lo que lleva a la formación de nuevos materiales poliméricos con posibles aplicaciones en plásticos de alto rendimiento o materiales compuestos avanzados .

Ciencia Ambiental: Detección de Analitos

La ciencia ambiental se beneficia del uso de This compound en la detección de varios analitos. Su estructura le permite actuar como agente quelante, que puede usarse en el desarrollo de sensores para la detección de metales pesados y otros contaminantes en muestras de agua y suelo .

Química Analítica: Cromatografía y Espectroscopia

This compound: se utiliza en química analítica como agente de derivatización en cromatografía y espectroscopia. Reacciona con aldehídos y cetonas para formar bases de Schiff, que pueden detectarse con mayor sensibilidad y especificidad en instrumentos analíticos .

Bioquímica: Estudios de Función Enzimática

En bioquímica, This compound se puede utilizar para estudiar las funciones enzimáticas. Su similitud estructural con los bioquímicos naturales le permite actuar como un inhibidor o un análogo de sustrato, proporcionando información sobre los mecanismos y vías enzimáticos .

Aplicaciones Industriales: Fabricación Química

Industrialmente, This compound está involucrado en la síntesis de tintes, pigmentos y otros productos químicos finos. Su reactividad con varios grupos químicos lo convierte en un intermedio versátil en la fabricación de una amplia gama de productos industriales .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2,3-Diaminobenzonitrile are currently unknown. This compound is a derivative of benzonitrile , which is known to form coordination complexes with transition metals . These complexes are soluble in organic solvents and conveniently labile, making them useful synthetic intermediates . .

Mode of Action

As a derivative of benzonitrile, it may interact with its targets in a similar manner, forming coordination complexes with transition metals . These complexes can be readily displaced by stronger ligands, suggesting that 2,3-Diaminobenzonitrile may act as a ligand in these reactions .

Pharmacokinetics

It is an inhibitor of cyp3a4, another important drug-metabolizing enzyme . Its log P value, a measure of lipophilicity, is 0.82, suggesting it may have good membrane permeability .

Result of Action

As a derivative of benzonitrile, it may have similar effects, such as forming coordination complexes with transition metals . .

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Análisis Bioquímico

Biochemical Properties

2,3-Diaminobenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2,3-Diaminobenzonitrile and cytochrome P450 can lead to the formation of reactive intermediates that may participate in further biochemical reactions. Additionally, 2,3-Diaminobenzonitrile can bind to proteins and other biomolecules, potentially altering their structure and function .

Cellular Effects

The effects of 2,3-Diaminobenzonitrile on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3-Diaminobenzonitrile can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, 2,3-Diaminobenzonitrile can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, 2,3-Diaminobenzonitrile exerts its effects through various mechanisms. One key mechanism involves the binding of 2,3-Diaminobenzonitrile to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2,3-Diaminobenzonitrile may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 2,3-Diaminobenzonitrile can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. The degradation products of 2,3-Diaminobenzonitrile can also have biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 2,3-Diaminobenzonitrile can result in changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,3-Diaminobenzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on cellular function. At higher doses, 2,3-Diaminobenzonitrile can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of 2,3-Diaminobenzonitrile can lead to toxic effects such as oxidative stress and apoptosis in animal models .

Metabolic Pathways

2,3-Diaminobenzonitrile is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3-Diaminobenzonitrile, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The metabolic pathways of 2,3-Diaminobenzonitrile also involve interactions with cofactors such as NADPH, which provide the necessary reducing equivalents for enzymatic reactions. Additionally, 2,3-Diaminobenzonitrile can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 2,3-Diaminobenzonitrile is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 2,3-Diaminobenzonitrile within cells can affect its biological activity, as its localization to specific organelles or cellular regions may influence its interactions with biomolecules and its overall function .

Subcellular Localization

The subcellular localization of 2,3-Diaminobenzonitrile is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,3-Diaminobenzonitrile may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of 2,3-Diaminobenzonitrile can therefore have significant implications for its biological activity and its role in cellular processes .

Propiedades

IUPAC Name |

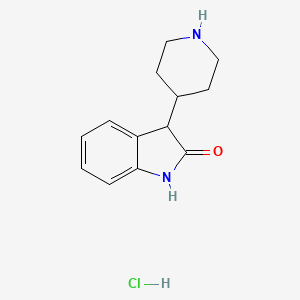

2,3-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPNLUJHBADYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625758 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73629-43-3 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3-cyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.